N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Historical Development of Pyrazole-Bipyridine Hybrid Compounds
Pyrazole derivatives have been studied since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Their integration with bipyridine systems emerged later, driven by the need for multifunctional ligands in catalysis and bioactive agents. Early bipyridine chemistry focused on 4,4′-bipyridine, first synthesized in 1868 via pyridine coupling. The shift toward unsymmetrical bipyridines (e.g., 2,3′-bipyridine) gained momentum in the 21st century, enabling tailored electronic properties for metal-organic frameworks (MOFs) and kinase inhibitors. Hybridization with pyrazole began in pharmaceutical contexts, leveraging pyrazole’s COX-2 inhibition and bipyridine’s π-conjugation.
Significance in Coordination and Medicinal Chemistry
The compound’s dual functionality enables:
- Coordination Chemistry : Pyrazole’s N-donor sites and bipyridine’s chelating capacity allow diverse metal-binding modes. For example, analogous pyrazolo[1,5-a]pyridines form stable complexes with Cu(II) and Pd(II).
- Bioactivity : Pyrazole-bipyridine hybrids exhibit antimicrobial and anticancer properties. Recent studies show that para-substituted aryl groups enhance antibacterial potency, as seen in bis(pyrazolo[1,5-a]pyrimidines) with MIC values ≤2.0 µM.
| Key Pharmacological Targets | Example Hybrids | Activity |
|---|---|---|
| Bacterial DNA gyrase | Compound 2h | MIC 2.0 µM |
| Kinase inhibition | Crizotinib | ALK/ROS1 inhibition |
Current Research Landscape and Academic Interest
Recent advances include:
- Synthetic Methodologies : Three-component reactions (e.g., bis(aldehyde) + 1H-pyrazole-3,5-diamine + acetophenone) yield pyrazolo[1,5-a]pyrimidines in >74% yields.
- Computational Studies : Density functional theory (DFT) optimizes electronic configurations for enhanced ligand-protein interactions.
- Materials Science : Bipyridine-pyrazole ligands construct luminescent MOFs for sensing applications.
Structural Features and Nomenclature Considerations
The IUPAC name reflects:
- A 1,3,5-trimethylpyrazole core linked via a carboxamide bridge to a 2,3′-bipyridine moiety.
- Molecular Formula : C₂₁H₂₂N₆O
- Key Functional Groups :
- Pyrazole: N1-methyl, C3/C5-methyl substituents
- Bipyridine: Unsymmetrical 2,3′-linkage
- Carboxamide: Connects pyrazole C4 to bipyridine methyl
| Property | Value |
|---|---|
| Molecular Weight | 374.45 g/mol |
| SMILES | CC1=C(C(=NN1C)C)C(=O)NCC2=CN=CC3=C2N=CC=C3 |
| Hybridization Sites | Pyrazole N1, Bipyridine N |
This structural profile enables π-stacking, hydrogen bonding, and metal coordination, making the compound versatile for supramolecular and medicinal applications.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-16(13(2)23(3)22-12)18(24)21-11-15-7-5-9-20-17(15)14-6-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMPWQATYCKPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the coupling of a bipyridine derivative with a pyrazole carboxamide. One common method includes the use of Suzuki coupling, where a boronic acid derivative of bipyridine reacts with a halogenated pyrazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution on the pyrazole ring can introduce various functional groups.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate enzymatic activity or other biochemical processes . The pyrazole ring can interact with various proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochemical applications.
Milrinone: A bipyridine derivative used as a phosphodiesterase inhibitor in the treatment of heart failure.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bipyridine moiety with a pyrazole ring, providing a versatile scaffold for various applications. Its ability to form stable metal complexes and interact with biological molecules sets it apart from other similar compounds.
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bipyridine moiety and a pyrazole ring, which are known to interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas.
1. Anticancer Activity
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- The IC50 values for related compounds have been reported in the low micromolar range (0.08–12.07 mM), suggesting that this compound may also possess potent anticancer activity .
2. Anti-inflammatory Effects
- The compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For example, it could interfere with the p38 MAPK pathway, which is crucial in the synthesis of pro-inflammatory cytokines like TNF-alpha .
- In vivo studies have demonstrated that pyrazole derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
3. Antimicrobial Activity
- The presence of the pyrazole ring may contribute to antimicrobial activities observed in similar compounds. These compounds have shown effectiveness against various bacterial strains in preliminary studies .
The mechanism of action for this compound likely involves:
- Binding to Enzymes: The compound's functional groups may facilitate interactions with enzymes and receptors, altering their activity.
- Cell Cycle Modulation: Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle-related proteins such as Bcl-2 and Bax .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer potential of pyrazole derivatives found that certain compounds led to over 90% inhibition of cell proliferation in various cancer cell lines including non-small cell lung cancer and colon cancer. The mechanism was linked to the inhibition of tubulin polymerization and apoptosis induction through specific gene expression modulation .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, a related pyrazole compound significantly reduced TNF-alpha release and microglial activation. This suggests potential therapeutic applications for neurodegenerative diseases characterized by inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
